

Application Notes and Protocols: Elucidating FGF19 Function in Vitro Using CRISPR-Cas9

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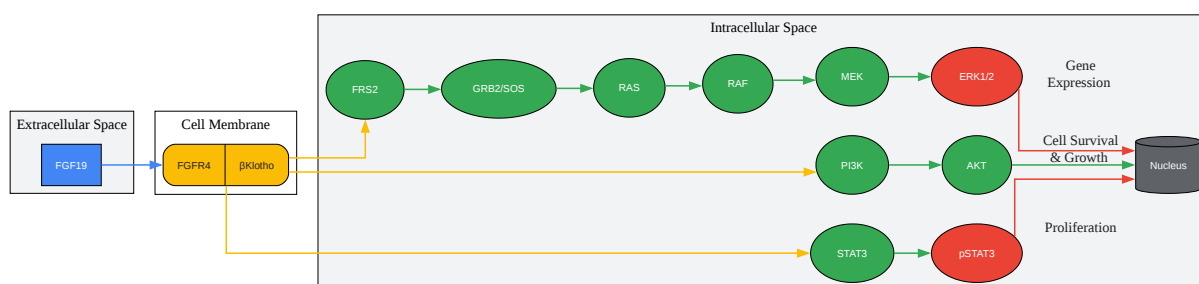
Introduction

Fibroblast Growth Factor 19 (FGF19) is a critical endocrine hormone primarily produced in the ileum in response to bile acids.[1][2] It plays a pivotal role in regulating various metabolic processes, including bile acid synthesis, glucose and lipid metabolism, and energy homeostasis.[3][4][5] FGF19 exerts its effects by binding to a receptor complex composed of a Fibroblast Growth Factor Receptor (FGFR) and the co-receptor β Klotho (KLB).[4][6] While FGF19 can activate multiple FGFRs in the presence of KLB, its primary effects in the liver, such as the suppression of bile acid synthesis and induction of hepatocyte proliferation, are mediated through FGFR4.[3][5][7][8]

Dysregulation of the FGF19 signaling pathway has been implicated in various metabolic diseases and cancers.[9][10][11][12] Consequently, understanding the precise molecular mechanisms of FGF19 function is of significant interest for therapeutic development. The CRISPR-Cas9 gene-editing technology offers a powerful tool to investigate gene function by creating precise knockouts at the genomic level.[13] This application note provides a detailed protocol for utilizing CRISPR-Cas9 to knock out the FGF19 gene in the human hepatoma cell line HepG2, a widely used in vitro model for studying liver function.[14][15][16] Subsequent protocols for assessing the functional consequences of FGF19 knockout on cell proliferation, apoptosis, and signaling pathways are also described.

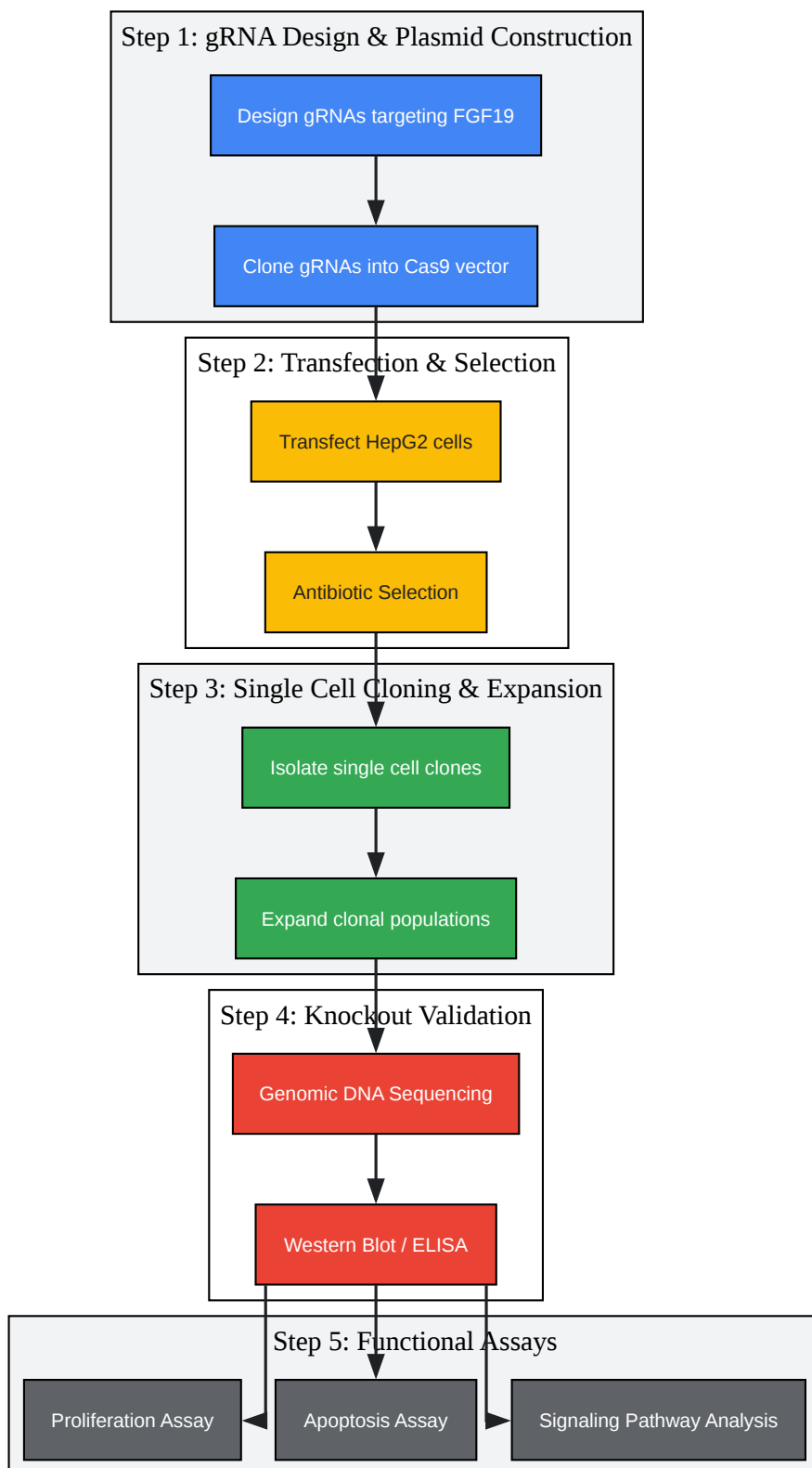
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the canonical FGF19 signaling pathway and the experimental workflow for studying FGF19 function using CRISPR-Cas9.



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FGF19 Signaling Pathway



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CRISPR-Cas9 Experimental Workflow

Experimental Protocols

Protocol 1: Generation of FGF19 Knockout HepG2 Cell Line using CRISPR-Cas9

Materials:

- HepG2 cells (ATCC® HB-8065™)
- DMEM high glucose medium (Gibco)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- pSpCas9(BB)-2A-Puro (PX459) V2.0 (Addgene plasmid #62988)
- gRNA design tool (e.g., CHOPCHOP)
- Oligonucleotides for gRNA cloning
- T4 DNA Ligase and buffer
- Stellar™ Competent Cells (Clontech)
- Plasmid purification kit
- Lipofectamine 3000 Transfection Reagent (Invitrogen)
- Puromycin
- 96-well plates for single-cell cloning
- Genomic DNA extraction kit
- PCR reagents and primers flanking the target site
- Sanger sequencing service

- Anti-FGF19 antibody for Western blot or ELISA
- Protein lysis buffer and quantification reagents

Procedure:

- gRNA Design and Cloning:
 - Design two to three independent single guide RNAs (sgRNAs) targeting an early exon of the human FGF19 gene.
 - Synthesize and anneal complementary oligonucleotides for each gRNA.
 - Clone the annealed gRNAs into the BbsI-digested pSpCas9(BB)-2A-Puro vector.
 - Transform the ligated product into competent E. coli, select for ampicillin resistance, and verify the correct insertion by Sanger sequencing.
- Transfection of HepG2 Cells:
 - Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
 - One day before transfection, seed 2×10^5 cells per well in a 6-well plate.[\[17\]](#)
 - Transfect the cells with the validated gRNA-Cas9 plasmid using Lipofectamine 3000 according to the manufacturer's protocol.[\[18\]](#)
- Selection and Single-Cell Cloning:
 - 48 hours post-transfection, begin selection by adding puromycin (determine the optimal concentration via a kill curve, typically 1-2 $\mu\text{g/mL}$ for HepG2) to the culture medium.
 - After 3-5 days of selection, surviving cells are harvested.
 - Perform serial dilution to seed cells into 96-well plates at a density of approximately 0.5 cells/well to isolate single clones.

- Monitor the plates and expand the single-cell-derived colonies.
- Validation of FGF19 Knockout:
 - Genomic Level: Extract genomic DNA from the expanded clones. Amplify the targeted region by PCR and analyze the products by Sanger sequencing to identify insertions or deletions (indels).[19]
 - Protein Level: Confirm the absence of FGF19 protein expression in the knockout clones by Western blot or ELISA analysis of cell lysates or conditioned media.[20][21]

Protocol 2: Cell Proliferation Assay

Materials:

- Wild-type (WT) and FGF19-KO HepG2 cells
- 96-well cell culture plates
- Cell counting kit (e.g., CCK-8) or BrdU incorporation assay kit
- Plate reader

Procedure:

- Seed 5,000 cells/well of both WT and FGF19-KO HepG2 cells in a 96-well plate.
- Culture the cells for 24, 48, 72, and 96 hours.
- At each time point, add the cell proliferation reagent (e.g., CCK-8) to the wells and incubate according to the manufacturer's instructions.
- Measure the absorbance at the appropriate wavelength using a microplate reader.
- Plot the absorbance values against time to generate a growth curve.

Protocol 3: Apoptosis Assay

Materials:

- WT and FGF19-KO HepG2 cells
- Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
- Flow cytometer

Procedure:

- Culture WT and FGF19-KO HepG2 cells to 70-80% confluency.
- Harvest the cells and wash with cold PBS.
- Resuspend the cells in the binding buffer provided with the kit.
- Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
- Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

Protocol 4: Western Blot for Signaling Pathway Analysis

Materials:

- WT and FGF19-KO HepG2 cells
- Recombinant human FGF19
- Serum-free medium
- Lysis buffer with protease and phosphatase inhibitors
- Antibodies against p-ERK1/2, total ERK1/2, p-STAT3, total STAT3, and a loading control (e.g., β -actin)
- Secondary antibodies and ECL detection reagents

Procedure:

- Starve WT and FGF19-KO HepG2 cells in serum-free medium for 12-16 hours.

- Stimulate the cells with or without recombinant human FGF19 (e.g., 100 ng/mL) for 15-30 minutes.
- Lyse the cells and quantify the protein concentration.
- Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
- Probe the membrane with primary antibodies against phosphorylated and total signaling proteins.
- Incubate with the appropriate secondary antibodies and visualize the bands using an ECL detection system.

Data Presentation

The following tables present hypothetical data from the described experiments to illustrate the expected outcomes of FGF19 knockout.

Table 1: Validation of FGF19 Knockout in HepG2 Clones

Clone ID	Sanger Sequencing Result	FGF19 Protein Level (pg/mL)
WT	Wild-type sequence	152.3 ± 12.5
KO Clone #1	7 bp deletion in Exon 1	Not Detected
KO Clone #2	2 bp insertion in Exon 1	Not Detected
KO Clone #3	Wild-type sequence	148.9 ± 15.1

Table 2: Effect of FGF19 Knockout on HepG2 Cell Proliferation (Absorbance at 450 nm)

Cell Line	24h	48h	72h	96h
WT	0.35 ± 0.04	0.72 ± 0.06	1.35 ± 0.11	2.11 ± 0.15
FGF19-KO	0.33 ± 0.03	0.58 ± 0.05	0.95 ± 0.08	1.45 ± 0.12
p < 0.05 vs WT				

Table 3: Effect of FGF19 Knockout on HepG2 Cell Apoptosis

Cell Line	% Apoptotic Cells (Annexin V+/PI-)
WT	3.5 ± 0.8
FGF19-KO	9.8 ± 1.2
p < 0.05 vs WT	

Table 4: Effect of FGF19 Knockout on Downstream Signaling

Condition	Relative p-ERK/Total ERK	Relative p-STAT3/Total STAT3
WT (unstimulated)	1.0	1.0
WT + FGF19	4.2 ± 0.5	3.8 ± 0.4
FGF19-KO (unstimulated)	0.9 ± 0.1	1.1 ± 0.2
FGF19-KO + FGF19	4.5 ± 0.6	4.1 ± 0.5

Conclusion

This application note provides a comprehensive framework for utilizing CRISPR-Cas9 to generate an FGF19 knockout cell line and subsequently investigate the functional consequences of this genetic modification. The detailed protocols and expected data formats serve as a valuable resource for researchers aiming to elucidate the complex roles of FGF19 in physiology and disease. The findings from such studies can provide crucial insights for the development of novel therapeutic strategies targeting the FGF19 signaling pathway.

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